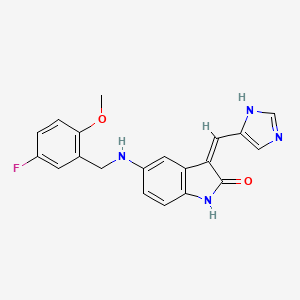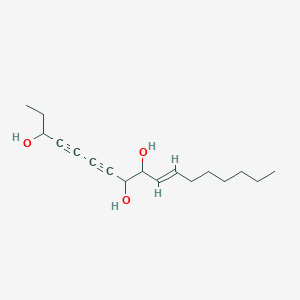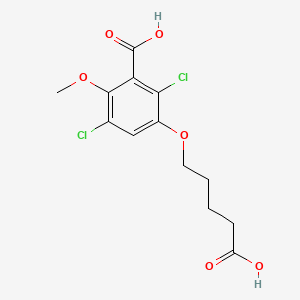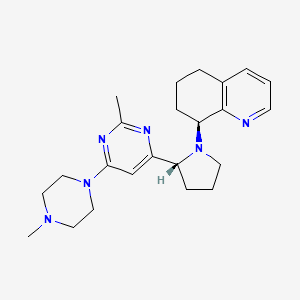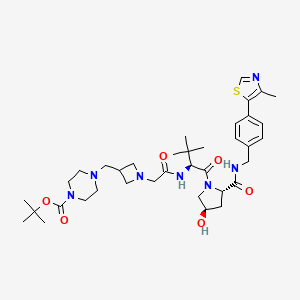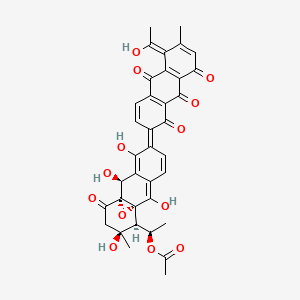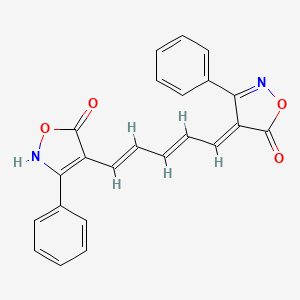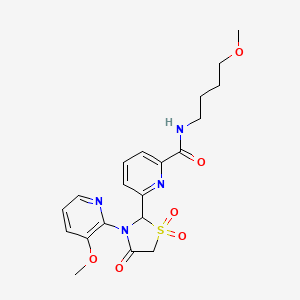
Antitumor agent-129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-129 is a thiazolidin-4-one sulfone derivative known for its potent inhibitory effects on osteosarcoma cells. This compound has shown significant promise in preclinical studies due to its ability to selectively target and inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-129 involves a multi-step process. One of the reported methods includes the reaction of thiazolidin-4-one with sulfonyl chloride under basic conditions to yield the sulfone derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of recyclable solvents and catalysts can also make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-129 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidin-4-one derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Antitumor agent-129 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly for osteosarcoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of Antitumor agent-129 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis and reduces the viability of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **
Properties
Molecular Formula |
C20H24N4O6S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-6-[3-(3-methoxypyridin-2-yl)-1,1,4-trioxo-1,3-thiazolidin-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O6S/c1-29-12-4-3-10-22-19(26)14-7-5-8-15(23-14)20-24(17(25)13-31(20,27)28)18-16(30-2)9-6-11-21-18/h5-9,11,20H,3-4,10,12-13H2,1-2H3,(H,22,26) |
InChI Key |
QLEVZKHTLFQHEO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC(=O)C1=CC=CC(=N1)C2N(C(=O)CS2(=O)=O)C3=C(C=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



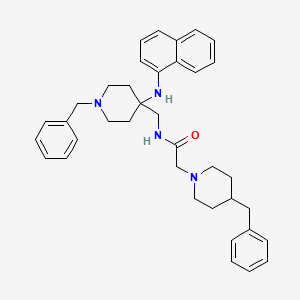
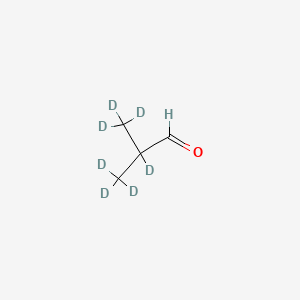
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
